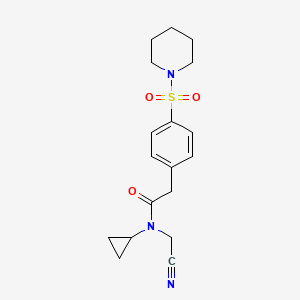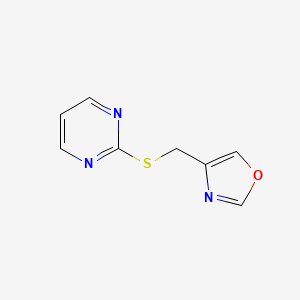
4-((Pyrimidin-2-ylthio)methyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of some oxadiazole derivatives involved the nucleophilic substitution reaction of 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione with various phenacyl bromides .Molecular Structure Analysis
The molecular formula of “4-((Pyrimidin-2-ylthio)methyl)oxazole” is C8H7N3OS. The compound contains a five-membered oxazole ring attached to a pyrimidine ring via a sulfur atom and a methylene group.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 193.22. Further physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Plant Growth and Physiology
- A study by Grossmann (1990) discusses the application of plant growth retardants, including compounds from the pyrimidine structure, in physiological research. These retardants offer insights into the regulation of terpenoid metabolism related to phytohormones and sterols, which are linked to cell division, elongation, and senescence (Grossmann, 1990).
Antimicrobial Activity
- Research by Sekhar et al. (2018) details the synthesis of pyrimidinyl 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, demonstrating their antimicrobial activity. Certain compounds exhibited significant antibacterial and antifungal properties (Sekhar et al., 2018).
Chemical Synthesis and Reactivity
- Brown and Nagamatsu (1979) investigated the formation of simple s-Triazolo[1,5-c]pyrimidines via their [4,3-c] isomers, using pyrimidin-4-ylhydrazines. This study contributes to the understanding of pyrimidine-based compound synthesis and reactivity (Brown & Nagamatsu, 1979).
Corrosion Inhibition
- Bentiss et al. (2007) explored the use of 4H-triazole derivatives, including pyrimidinyl variants, as corrosion inhibitors for mild steel in acidic environments. The study offers insights into the effectiveness and mechanism of these compounds in protecting metal surfaces (Bentiss et al., 2007).
Anticancer Activity
- Research by Pragathi et al. (2020) focuses on synthesizing 5-(pyrimidin-5-yl)benzo[d]oxazole derivatives and evaluating their anticancer activity. Some compounds showed significant activity against various human cancer cell lines (Pragathi et al., 2020).
Drug Discovery and Development
- A study by Salimbeni et al. (1995) explores pyrimidinone derivatives as potent, orally active AT1 selective angiotensin II receptor antagonists. The compounds showed promising results in preclinical evaluations for the treatment of hypertension (Salimbeni et al., 1995).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as oxazolo[5,4-d]pyrimidines, have been reported to act against diverse molecular targets, including potent kinase inhibitors, inhibitors of vegfr-2, edg-1, acc2 proteins, as well as immunosuppressive and antiviral agents .
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that this compound may affect pathways related to kinase activity, vegfr-2, edg-1, acc2 proteins, and mitochondrial electron transport .
Result of Action
Based on the reported mode of action of similar compounds, it can be inferred that this compound may lead to changes in cellular processes, potentially inhibiting certain proteins and affecting mitochondrial function .
Propiedades
IUPAC Name |
4-(pyrimidin-2-ylsulfanylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-2-9-8(10-3-1)13-5-7-4-12-6-11-7/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFDWJNORJSNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=COC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
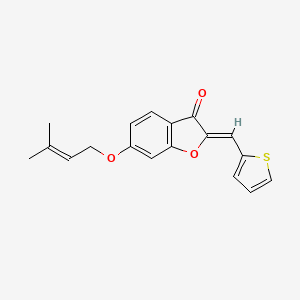
![3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604187.png)
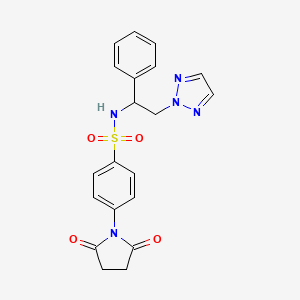
![N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2604191.png)

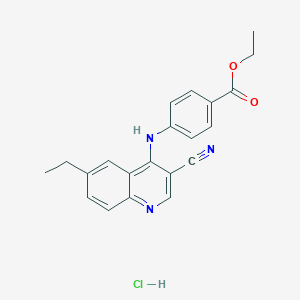

![6-(4-Ethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2604196.png)


![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2604199.png)
![3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2604200.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2604206.png)
